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Get Quote

Executive Summary
Methyl 2-hydroxy-3-(4-isopropylphenyl)propanoate is a chiral

-hydroxy ester and a structural derivative of phenyllactic acid. Often encountered as a synthetic
intermediate in the production of cardiovascular agents (e.g., Danshensu analogs) or as a
metabolite in specific biocatalytic pathways, its structural validation requires a multi-tiered
approach.

The primary challenge in confirming this structure lies not just in establishing atomic

connectivity, but in verifying the para-substitution pattern of the aromatic ring and the absolute

configuration of the chiral center at C2. This guide compares the three critical pillars of

confirmation: High-Resolution NMR, Mass Spectrometry, and Chiral Chromatography, providing

experimental protocols to distinguish this molecule from its regioisomers (e.g., meta-

substituted) and enantiomers.

Part 1: Structural Analysis & Strategy
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The Molecule at a Glance
Formula:

Molecular Weight: 222.28 g/mol

Key Moieties:

Isopropyl Group: Distinctive doublet/septet splitting.

Para-Substituted Benzene: Symmetric AA'BB' splitting pattern.

-Hydroxy Ester: Characteristic chemical shifts and fragmentation potential.

Confirmation Workflow (Decision Logic)
The following diagram illustrates the logical flow for complete structural validation, moving from

bulk purity to stereochemical certainty.
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Figure 1: Step-wise structural confirmation workflow ensuring logical progression from

molecular weight verification to stereochemical assignment.

Part 2: Technique Comparison & Protocols
Technique 1: High-Resolution NMR Spectroscopy (The
"Fingerprint")
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NMR is the definitive tool for establishing the carbon skeleton and substitution pattern.

Why it wins:
Unlike MS, which fragments the molecule, NMR preserves the connectivity. The para-

substitution of the isopropyl group is easily confused with meta-substitution in MS, but distinct

in NMR (Symmetric AA'BB' vs. Asymmetric pattern).

Critical Spectral Features (Expected Data)

Moiety Signal Type
Chemical Shift (

, ppm)
Diagnostic Value

Isopropyl -CH3 Doublet (6H) ~1.23
Confirms isopropyl

presence.

Isopropyl -CH- Septet (1H) ~2.85
Coupled to methyls;

distinct from n-propyl.

Aromatic Ring 2 x Doublets (4H) ~7.15, 7.30

AA'BB' System:

Confirms para

substitution.

Benzylic -CH2- dd (2H) ~2.90 - 3.10

Diastereotopic protons

due to adjacent chiral

center.

-Methine dd (1H) ~4.45
Shifts downfield due

to -OH and -COOMe.

Ester -OCH3 Singlet (3H) ~3.70 Confirms methyl ester.

Experimental Protocol: 1H & 2D NMR
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl

(Chloroform-d). Ensure the solution is clear (filter if necessary).

Acquisition:

1H (Proton): 16 scans minimum.
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COSY (Correlation Spectroscopy): Essential to prove the Isopropyl-Aromatic connection

and the Benzylic-Methine connection.

HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling between

the Ester Carbonyl carbon and the

-proton/Methoxy protons.

Analysis: Verify the integration ratio (6:1:2:2:1:1:3).

Technique 2: Mass Spectrometry (The "Weigh-in")
Mass Spec provides the molecular weight and characteristic fragmentation, serving as a rapid

validation tool.

Comparison: EI vs. ESI
Electron Impact (EI, 70eV): "Hard" ionization. Best for structural fingerprints.

Key Fragment:m/z 163 (Loss of -COOCH

, characteristic of

-hydroxy esters).

Key Fragment:m/z 133 (Isopropyl-tropylium ion).

Electrospray Ionization (ESI): "Soft" ionization. Best for molecular weight confirmation.

Observation:

at m/z 245.28 or

at 223.28.

Experimental Protocol: GC-MS
Column: DB-5ms or equivalent (30m x 0.25mm).

Temp Program: 60°C (1 min)
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20°C/min

280°C (hold 5 min).

Injection: Split mode (10:1 or 20:1).

Criteria: The molecular ion (

) at 222 may be weak in EI; look for the base peak at m/z 163 (cleavage alpha to carbonyl).

Technique 3: Chiral HPLC (The "Mirror")
Since the molecule has a chiral center at C2, it exists as

and

enantiomers. Standard NMR cannot distinguish these.

Why it is mandatory:
Optical rotation (Polarimetry) gives a bulk average (

) but cannot quantify enantiomeric excess (ee%) accurately if impurities are present. Chiral
HPLC separates the isomers physically.

Experimental Protocol: Chiral Resolution
Column:Daicel Chiralcel OD-H or AD-H (Polysaccharide-based columns are standard for

aromatic esters).

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 210 nm or 254 nm.

Procedure:

Inject Racemic Standard to establish retention times for

and
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.

Inject Sample.

Calculate ee%:

Part 3: Comparative Data Summary
The following table summarizes the utility of each technique in the context of this specific

molecule.

Feature 1H NMR GC-MS Chiral HPLC
IR

Spectroscopy

Primary Role
Connectivity &

Regiochemistry

MW &

Fragmentation

Enantiomeric

Purity

Functional Group

ID

Specific Strength

Distinguishes

para vs meta

substitution

Confirms Mass

(222.28)

Separates

(R)/(S) isomers

Confirms

Ester/OH groups

Weakness

Cannot

determine

absolute config

(without

derivatization)

Isomers often

have identical

mass spectra

Requires

expensive

columns

Low structural

specificity

Sample Req.
~5-10 mg

(Recoverable)

<1 mg

(Destructive)

<1 mg

(Recoverable)

~1 mg

(Recoverable)

Part 4: Advanced Visualization
Signaling/Synthesis Pathway Context
This molecule is often a derivative in the synthesis of Danshensu-related cardio-protective

agents. The following diagram places it in its synthetic/metabolic context.

Cumene
(Starting Material) p-Isopropylbenzaldehyde

Formylation Darzens/Erlenmeyer
Condensation

Methyl 2-hydroxy-3-
(4-isopropylphenyl)propanoate

Reduction/Esterification
Hydrolysis p-Isopropylphenyllactic Acid

(Bioactive Form)
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Figure 2: Synthetic pathway illustrating the precursor relationship of the methyl ester to the

bioactive acid form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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